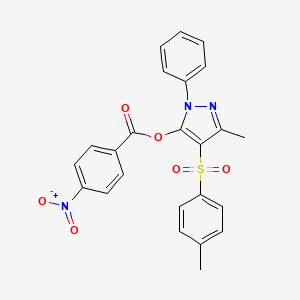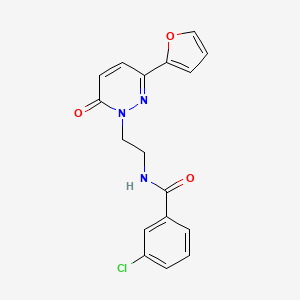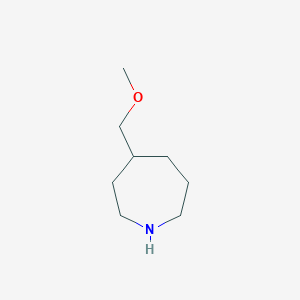![molecular formula C11H11N3O2 B2835077 1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole CAS No. 2411242-25-4](/img/structure/B2835077.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole, commonly known as EPZ-6438, is a small molecule inhibitor that selectively targets the histone methyltransferase EZH2. EZH2 is an enzyme that catalyzes the trimethylation of lysine 27 on histone H3, resulting in gene silencing. EPZ-6438 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Mechanism Of Action
EZH2 is a component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation. EZH2 catalyzes the trimethylation of lysine 27 on histone H3, leading to the repression of gene expression. EPZ-6438 binds to the catalytic domain of EZH2 and inhibits its activity, resulting in the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EPZ-6438 has been shown to have significant biochemical and physiological effects in preclinical models. It has been demonstrated to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. EPZ-6438 has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Advantages And Limitations For Lab Experiments
EPZ-6438 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for EZH2. It has also shown efficacy in preclinical models of various cancers, making it a promising candidate for further study. However, EPZ-6438 has some limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for the study of EPZ-6438. One area of interest is the development of combination therapies that incorporate EPZ-6438 with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of EPZ-6438 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective EZH2 inhibitors may lead to improved therapeutic outcomes for cancer patients.
Synthesis Methods
EPZ-6438 can be synthesized using a multi-step process that involves the reaction of 4-bromoanisole with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-bromo-2-methoxybenzene. This intermediate is then reacted with sodium azide and copper(I) iodide to form 1-(2,3-epoxypropoxy)-4-azido-2-methoxybenzene. Finally, the azide group is reduced using palladium on carbon to yield EPZ-6438.
Scientific Research Applications
EPZ-6438 has been extensively studied for its potential use in the treatment of cancer. It has shown efficacy in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. EPZ-6438 works by inhibiting the activity of EZH2, which is often overexpressed in cancer cells and contributes to tumor growth and metastasis.
properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9(14-8-12-7-13-14)4-10(3-1)15-5-11-6-16-11/h1-4,7-8,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWAGYONMVLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)
![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)


![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
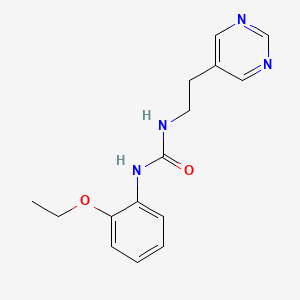
![[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B2835008.png)
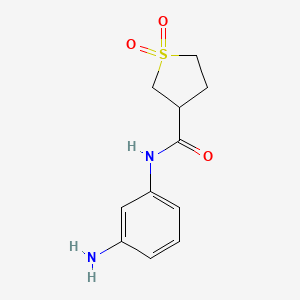

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)
